molecular formula C15H30 B073138 3,7,11-Trimethyl-1-dodecene CAS No. 1189-36-2

3,7,11-Trimethyl-1-dodecene

Cat. No. B073138
CAS RN: 1189-36-2
M. Wt: 210.4 g/mol
InChI Key: YRTZHYFUDNIOGV-UHFFFAOYSA-N
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Patent
US04946857

Procedure details

In 300 ml of hexane were dissolved 50 g of 3,7,11-trimethyl-1-dodecen-3-ol and 0.87 g of pyridine, and 30.8 g of phosphorus tribromide was added dropwise to the solution at 0° to -10° C. After 2 hours of stirring at 0° C., the reaction mixture was poured into water and extracted with hexane. The hexane layer was successively washed with aqueous sodium hydrogen carbonate and aqueous sodium chloride and dried over anhydrous magnesium sulfate. The solvent was distilled off to give 62.5 g of crude 1-bromo-3,7,11-trimethyl-2-dodecene. To a suspension of 14.2 g of zinc in 26 ml of acetic acid was added dropwise 62.5 g of the crude 1-bromo-3,7,11-trimethyl- 2-dodecene and the mixture was stirred at room temperature for 1 hour. Thereafter, the zinc was filtered off and the filtrate was poured into water and extracted with hexane. The hexane layer was washed with aqueous sodium hydrogen carbonate and aqueous sodium chloride in that order and dried over anhydrous sodium sulfate. The solvent was then distilled off and the residue was further distilled under reduced pressure to give 10.6 g (yield 25%) of 3,7,11-trimethyl-1-dodecene. The physical constants of the compound are as follows.
Name
1-bromo-3,7,11-trimethyl- 2-dodecene
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step Two
Name
Quantity
14.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[C:4]([CH3:16])[CH2:5][CH2:6][CH2:7][CH:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13]>C(O)(=O)C.[Zn]>[CH3:16][CH:4]([CH2:5][CH2:6][CH2:7][CH:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])[CH:3]=[CH2:2]

Inputs

Step One
Name
1-bromo-3,7,11-trimethyl- 2-dodecene
Quantity
62.5 g
Type
reactant
Smiles
BrCC=C(CCCC(CCCC(C)C)C)C
Step Two
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
14.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Thereafter, the zinc was filtered off
ADDITION
Type
ADDITION
Details
the filtrate was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
WASH
Type
WASH
Details
The hexane layer was washed with aqueous sodium hydrogen carbonate and aqueous sodium chloride in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was further distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C=C)CCCC(CCCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.